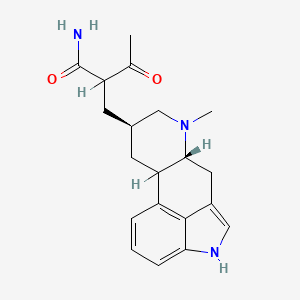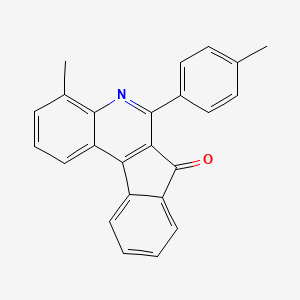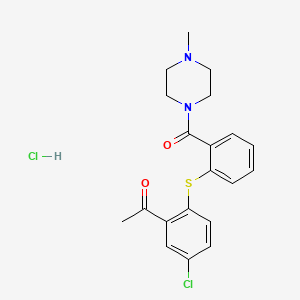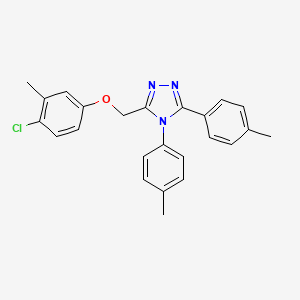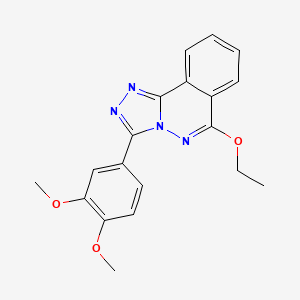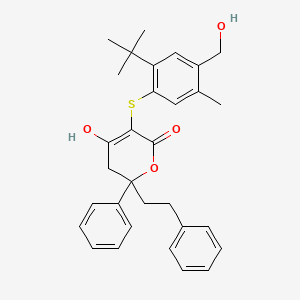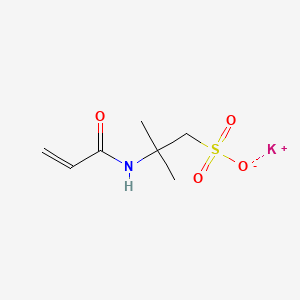
Potassium 2-acrylamido-2-methylpropanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-acrylamido-2-methylpropanesulfonate is a monomer that belongs to the class of sulfonic acid monomers. It is commonly used in the production of various polymers, such as polyacrylamide co-polymers, poly(2-acrylamido-2-methylpropanesulfonate), and hydrogels . This compound is known for its strong anionic properties and excellent water solubility, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 2-acrylamido-2-methylpropanesulfonate is typically synthesized through the reaction of 2-acrylamido-2-methylpropanesulfonic acid with potassium hydroxide. The reaction involves mixing the acid with an aqueous solution of potassium hydroxide under controlled temperature and pH conditions to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pH control systems to ensure consistent product quality. The final product is then purified and dried to obtain the desired compound in solid form .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-acrylamido-2-methylpropanesulfonate undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers to form copolymers.
Addition Reactions: The double bond in the acrylamide group can participate in addition reactions.
Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile are commonly used in radical polymerization reactions.
Addition Reactions: Catalysts like peroxides or transition metal complexes can facilitate addition reactions.
Hydrolysis: Acidic or basic conditions are required for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Polymerization: Poly(2-acrylamido-2-methylpropanesulfonate) and its copolymers.
Addition Reactions: Various addition products depending on the reactants used.
Hydrolysis: The hydrolysis of the amide group yields carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Potassium 2-acrylamido-2-methylpropanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of polyelectrolyte gels and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery and tissue engineering.
Medicine: Utilized in the development of biomedical devices and materials.
Industry: Applied in water treatment, oil recovery, and as a dispersant in various formulations.
Wirkmechanismus
The mechanism of action of potassium 2-acrylamido-2-methylpropanesulfonate involves its ability to form strong ionic interactions with other molecules. The sulfonate group provides anionic properties, allowing it to interact with cationic species and form stable complexes. This property is crucial in applications such as water treatment, where it helps in the removal of heavy metals and other contaminants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-acrylamido-2-methylpropanesulfonate
- 2-acrylamido-2-methylpropanesulfonic acid
Comparison
Potassium 2-acrylamido-2-methylpropanesulfonate is unique due to its potassium ion, which can influence the solubility and reactivity of the compound compared to its sodium counterpart. The potassium salt may offer different solubility profiles and interaction strengths in various applications .
Eigenschaften
CAS-Nummer |
52825-28-2 |
|---|---|
Molekularformel |
C7H12KNO4S |
Molekulargewicht |
245.34 g/mol |
IUPAC-Name |
potassium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C7H13NO4S.K/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
BWFJQOYMXHEGNQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[K+] |
Verwandte CAS-Nummern |
15214-89-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


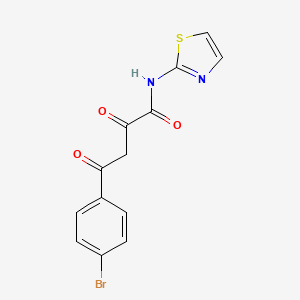
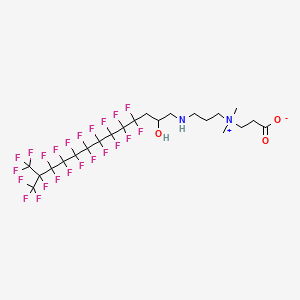
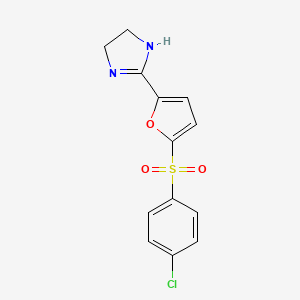
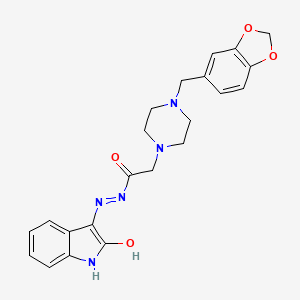
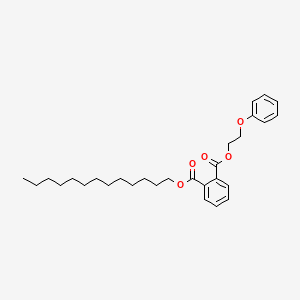
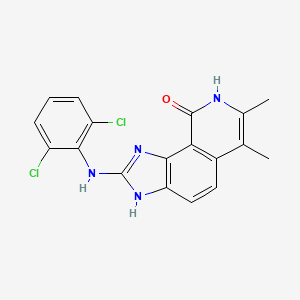
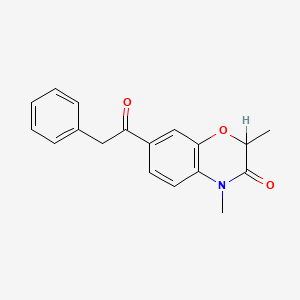
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)
